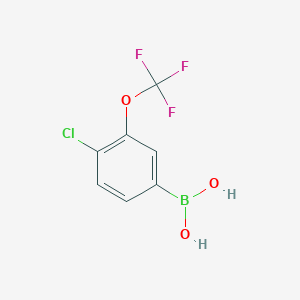

4-Chloro-3-(trifluoromethoxy)phenylboronic acid

Description

The exact mass of the compound 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-(trifluoromethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIWEYMDQDWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902757-07-7 | |

| Record name | [4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid

Introduction: A Key Building Block for Modern Chemistry

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a specialized arylboronic acid that has emerged as a crucial intermediate in the fields of medicinal chemistry and agrochemical research. Its structural features—a chlorine atom, a trifluoromethoxy group, and a boronic acid moiety—make it an exceptionally versatile building block for introducing a uniquely substituted phenyl ring into complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity without adding significant steric bulk.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the predominant synthetic methodology for 4-Chloro-3-(trifluoromethoxy)phenylboronic acid. It delves into the mechanistic rationale behind the synthesis, offers a detailed experimental protocol, and discusses essential characterization, application, and safety considerations. The primary focus is on the robust and widely employed lithiation-borylation pathway, a cornerstone of modern organometallic synthesis.

Core Synthesis Methodology: The Lithiation-Borylation Pathway

The most reliable and scalable proceeds via a three-step sequence: directed ortho-lithiation, borylation with a borate ester, and subsequent hydrolysis. This method leverages the principles of organolithium chemistry to achieve regioselective functionalization of the aromatic ring.

The overall transformation begins with 1-chloro-2-(trifluoromethoxy)benzene. The electron-withdrawing nature of the trifluoromethoxy group acidifies the adjacent ortho-proton (at the C3 position), making it susceptible to deprotonation by a strong organolithium base. The resulting lithiated species is a potent nucleophile that readily reacts with an electrophilic boron reagent.

Caption: General workflow for the .

Causality Behind Experimental Choices

-

Organolithium Reagent: Strong, non-nucleophilic bases like sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) are required to deprotonate the relatively non-acidic C-H bond of the benzene ring.

-

Cryogenic Temperature (-78°C): This is critical for several reasons. It prevents unwanted side reactions, such as the degradation of the organolithium reagent or reaction at other sites on the aromatic ring. Most importantly, it ensures the kinetic stability of the lithiated intermediate, preventing decomposition or rearrangement before the borylation step.[1][2]

-

Anhydrous Conditions: Organolithium reagents react violently with water. All solvents and reagents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the lithiated intermediate.

-

Borate Ester Electrophile: Trialkyl borates, such as triisopropyl borate or trimethyl borate, are used as the boron source. They are sufficiently electrophilic to react with the highly nucleophilic lithiated intermediate but are less reactive and easier to handle than boron trihalides.

-

Acidic Workup: Hydrolysis of the boronate ester intermediate under acidic conditions protonates the alkoxide groups, leading to the formation of the final boronic acid and the corresponding alcohol byproduct (e.g., isopropanol).

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 1-Chloro-2-(trifluoromethoxy)benzene | 455-29-8 | 196.56 | 1.0 | Starting material |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | Anhydrous, inhibitor-free |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 1.1 - 1.3 | Solution in hexanes (e.g., 2.5 M) |

| Triisopropyl borate | 5419-55-6 | 188.08 | 1.3 - 1.5 | - |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | e.g., 2 M aqueous solution |

| Diethyl ether / Ethyl acetate | Various | - | - | For extraction |

| Brine (Saturated NaCl solution) | - | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is charged with 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq.).

-

Dissolution and Cooling: Anhydrous THF is added via cannula to dissolve the starting material. The resulting solution is cooled to -78°C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70°C. After the addition is complete, the reaction mixture is stirred at -78°C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.3 eq.) is added dropwise to the reaction mixture, again maintaining the temperature below -70°C.

-

Warming: After the addition, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature overnight with continuous stirring.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl at 0°C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate or diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford 4-Chloro-3-(trifluoromethoxy)phenylboronic acid as a white to off-white solid. A patent also describes a method of isolation from a mixture of water and a water-miscible organic solvent by adding a salt, which can improve yield by partitioning the product into the organic layer.[3]

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the structure and purity of the final product.

| Property | Data |

| IUPAC Name | [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid |

| CAS Number | 902757-07-7[][5] |

| Molecular Formula | C₇H₅BClF₃O₃[5] |

| Molecular Weight | 240.37 g/mol [] |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 130-140°C, but varies with purity |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O[5] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons in the downfield region.

-

¹⁹F NMR: A single sharp resonance corresponding to the -OCF₃ group is expected. This technique is particularly useful for confirming the presence of the trifluoromethoxy moiety.[6][7]

-

¹¹B NMR: A broad signal characteristic of a boronic acid (trigonal boron) is typically observed.[6][7]

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule, including the carbon attached to the boron atom.

-

Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8] This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures.[9][10]

In this reaction, the boronic acid (the organoboron component) couples with an organic halide or triflate (e.g., an aryl bromide, R-Br) in the presence of a palladium catalyst and a base. This enables the direct and efficient installation of the 4-chloro-3-(trifluoromethoxy)phenyl group onto a wide range of molecular scaffolds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Professional laboratory safety practices must be strictly followed when synthesizing and handling this compound and its intermediates.

Hazard Summary of Key Chemicals

| Chemical | Primary Hazards |

| n-Butyllithium | Pyrophoric (ignites spontaneously in air), water-reactive, corrosive. Must be handled under an inert atmosphere. |

| THF / Diethyl Ether | Highly flammable, can form explosive peroxides upon storage. |

| Triisopropyl borate | Flammable liquid and vapor. |

| 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12] |

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat.

-

Chemical safety goggles or a face shield.[12]

-

Chemically resistant gloves (e.g., nitrile).

Handling and Storage:

-

All manipulations involving n-butyllithium must be performed in a fume hood under an inert atmosphere using syringe and cannula techniques.

-

The final product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[12]

Conclusion

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a high-value synthetic intermediate whose importance is growing in parallel with the demand for advanced fluorinated molecules in life sciences. The directed ortho-lithiation followed by borylation represents a robust, predictable, and scalable method for its synthesis. A thorough understanding of the underlying reaction mechanism, strict adherence to anhydrous and cryogenic conditions, and careful product purification are paramount to achieving high yields and purity. When coupled with rigorous safety protocols, this synthetic guide provides researchers with the necessary framework to confidently produce and utilize this key building block for innovative chemical discovery.

References

- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds (pp. 271-295). Springer.

- Capot Chemical. (2009). MSDS of 4-Chloro-3-(trifluoromethyl)phenylboronic acid.

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- ResearchGate. (n.d.).

- Chem-Impex. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylboronic acid.

- El-Gendy, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- ChemicalBook. (2025). 3-CHLORO-4-(TRIFLUOROMETHYL)

- Aggarwal, V. K., et al. (2014).

- Alfa Chemistry. (n.d.). CAS 176796-42-4 4-Chloro-3-(trifluoromethyl)phenylboronic acid.

- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

- Biernasiuk, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238–2247.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- Aaronchem. (2024). Safety Data Sheet - 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Trifluoromethylphenylboronic acid.

- Aggarwal Group. (2017).

- ChemicalBook. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylboronic acid(176976-42-4) 1H NMR.

- AdooQ BioScience. (n.d.). 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid - CAS 902757-07-7.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Alfa Chemistry. (n.d.). CAS 902757-07-7 [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid.

- Google Patents. (2017). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. CN106946915A.

- Oakwood Chemical. (n.d.). 4-Chloro-3-trifluoromethylphenylboronic acid.

- Google Patents. (2020).

Sources

- 1. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aaronchem.com [aaronchem.com]

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid

Abstract: This guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid (CAS No. 902757-07-7), a fluorinated arylboronic acid of increasing importance in synthetic chemistry. We will delve into its core physicochemical properties, predictable spectroscopic characteristics, and its pivotal role as a building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into its application, handling, and synthesis.

Core Physicochemical and Structural Properties

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a specialized chemical reagent valued for the unique electronic properties conferred by its substituents. The presence of a chloro group and a trifluoromethoxy group on the phenyl ring significantly influences its reactivity, acidity, and solubility, making it a distinct tool for introducing this specific moiety into larger, more complex molecules.

The trifluoromethoxy (-OCF₃) group is a fascinating substituent. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is also lipophilic, a combination of properties highly desirable in medicinal chemistry for modulating a drug candidate's metabolic stability and membrane permeability. The chlorine atom further enhances the electron-withdrawing nature of the aromatic ring.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 902757-07-7 | [1][2][] |

| Molecular Formula | C₇H₅BClF₃O₃ | [1] |

| Molecular Weight | 240.37 g/mol | [1][2] |

| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | [1][] |

| Appearance | Solid (predicted) | [2] |

| Purity | ≥95% (typical) | [2] |

| pKa (Predicted) | ~7.8 | [4] |

| Storage | Refrigerator, under inert atmosphere | [2] |

Insight into Acidity: The acidity of arylboronic acids is a critical parameter influencing their reactivity and stability. For (trifluoromethoxy)phenylboronic acids, the pKa is generally about one unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), owing to the strong inductive effect of the -OCF₃ group.[4] This enhanced Lewis acidity can facilitate the transmetalation step in Suzuki-Miyaura coupling reactions.

Anticipated Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on well-established principles and data from analogous compounds.[5] A comprehensive study of trifluoromethoxy-substituted phenylboronic acid isomers provides a strong basis for these predictions.[4][5]

-

¹H NMR (in DMSO-d₆): The aromatic region would likely display three distinct signals corresponding to the protons on the substituted ring. The proton ortho to the boronic acid group would appear most downfield, with complex coupling patterns (multiplets) due to coupling with other aromatic protons. The two protons on the B(OH)₂ group would typically appear as a broad singlet.

-

¹³C NMR: Expect seven signals: six for the aromatic carbons and one for the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine). The carbon attached to the boron atom (C1) will be significantly downfield.

-

¹⁹F NMR: A sharp singlet is expected around -58 to -60 ppm, characteristic of the -OCF₃ group. Long-range coupling with aromatic protons may result in a finely split multiplet.[5]

-

¹¹B NMR: A broad singlet between 28-30 ppm is anticipated, which is typical for a tri-coordinated boron atom in an arylboronic acid.[5]

Synthesis and Purification: A Plausible Pathway

A common and effective method for synthesizing substituted arylboronic acids is through ortho-lithiation of a suitable precursor, followed by quenching with a borate ester and subsequent hydrolysis.[6]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid | 902757-07-7 [sigmaaldrich.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenylboronic acid, identified by CAS number 176976-42-4, is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—imparts a distinct combination of reactivity and physicochemical properties. This guide provides an in-depth analysis of this reagent, detailing its properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile synthetic intermediate.

Physicochemical Properties and Specifications

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is typically a white to off-white crystalline powder, stable under standard laboratory conditions.

| Property | Value | Reference |

| CAS Number | 176976-42-4 | [1] |

| Molecular Formula | C7H5BClF3O2 | [1][2] |

| Molecular Weight | 224.37 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 233 - 236 °C | [1] |

| Boiling Point | 236 °C (lit.) | [1] |

| IUPAC Name | [4-chloro-3-(trifluoromethyl)phenyl]boronic acid | [2][3] |

| Purity | Typically ≥95% (Titration/HPLC) | [1][4] |

| Storage | Store at room temperature, keep container tightly closed. | [1][5] |

Synthesis and Purification

The synthesis of substituted phenylboronic acids often involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. A general, plausible synthetic route to 4-Chloro-3-(trifluoromethoxy)phenylboronic acid starts from a corresponding aryl bromide or iodide.

Conceptual Synthesis Workflow: A common strategy involves a halogen-metal exchange followed by reaction with a boron electrophile.

Caption: Conceptual workflow for the synthesis of the target boronic acid.

Causality in Synthesis:

-

Starting Material Selection: The choice of starting material is dictated by the desired final substitution pattern.

-

Directed Ortho-metalation: The use of a strong lithium base like n-butyllithium (n-BuLi) allows for the deprotonation of the aromatic ring. The position of lithiation is directed by the existing substituents.

-

Borylation: The highly reactive organolithium intermediate is quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate, at low temperatures to prevent side reactions.

-

Hydrolysis: The resulting boronic ester is hydrolyzed under acidic conditions to yield the final boronic acid.

Purification is typically achieved by recrystallization or silica gel column chromatography to achieve the high purity required for subsequent applications, especially in pharmaceutical synthesis.[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][7] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl structures.[8][9]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The base is crucial for activating the boronic acid to form a more reactive boronate species, which facilitates the transmetalation step.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the coupling of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide. Optimization may be required depending on the specific substrate.

Objective: Synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials:

-

Aryl Bromide (1.0 equiv.)

-

4-Chloro-3-(trifluoromethoxy)phenylboronic acid (1.2-1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), 4-Chloro-3-(trifluoromethoxy)phenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The biphasic system helps to dissolve both the organic substrates and the inorganic base.[9][12]

-

Reaction: Heat the mixture with vigorous stirring. Typical reaction temperatures range from 80-110 °C.[12] Reaction progress can be monitored by TLC or LC-MS. Microwave irradiation can often shorten reaction times significantly.[13]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Causality and Optimization Insights

-

Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) on palladium pre-catalysts can improve reaction efficiency, especially for less reactive aryl chlorides.[13]

-

Base Selection: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) can accelerate the reaction but may not be compatible with base-sensitive functional groups. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and compatibility.[9][11]

-

Solvent System: The solvent must solubilize the reactants to a sufficient degree. Aprotic polar solvents like dioxane, THF, or DMF, often with added water, are common choices.[12][14]

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly sought-after in medicinal chemistry and agrochemical design.[15] They can enhance key properties such as:

-

Lipophilicity: Improving membrane permeability and cell uptake.[15][16]

-

Metabolic Stability: The C-F bond is very strong, making these groups resistant to metabolic degradation by cytochrome P450 enzymes.[15][16]

-

Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronics of the aromatic ring, potentially leading to stronger interactions with biological targets.[15]

4-Chloro-3-(trifluoromethoxy)phenylboronic acid serves as a key intermediate for introducing this valuable pharmacophore into complex molecular scaffolds, aiding in the development of novel therapeutic agents and crop protection solutions.[1][16]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][5]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][17] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[5]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Available from: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. Available from: [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Available from: [Link]

-

Chemsrc. 4-Chloro-3-(trifluoromethyl)phenyl Boronic acid. Available from: [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ChemSrc. MSDS of 4-Chloro-3-(trifluoromethyl)phenylboronic acid. Available from: [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available from: [Link]

-

The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Available from: [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid, 96% 5 g | Request for Quote [thermofisher.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. capotchem.com [capotchem.com]

structure and characterization of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to the Structure and Characterization of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

Introduction

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex biaryl and heterocyclic structures that are often scaffolds for pharmaceuticals and advanced materials.[1][2][3]

This guide provides a comprehensive technical overview of the structure, properties, and essential characterization methodologies for 4-Chloro-3-(trifluoromethoxy)phenylboronic acid. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to effectively incorporate it into their synthetic and analytical workflows.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a reagent are paramount for its successful application. 4-Chloro-3-(trifluoromethoxy)phenylboronic acid possesses the chemical formula C₇H₅BClF₃O₃. The molecule's reactivity is dominated by the C-B bond of the boronic acid group, while the chloro and trifluoromethoxy substituents modulate its electronic properties and solubility.

| Property | Value | Source(s) |

| CAS Number | 902757-07-7 | [] |

| Molecular Formula | C₇H₅BClF₃O₃ | [] |

| Molecular Weight | 240.37 g/mol | [] |

| Appearance | White to off-white crystalline powder | [1] |

| IUPAC Name | [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid | |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | |

| InChIKey | RWHWWUGSVIZMCI-UHFFFAOYSA-N |

Conceptual Synthetic Pathway

While multiple proprietary methods exist, the synthesis of substituted phenylboronic acids like 4-Chloro-3-(trifluoromethoxy)phenylboronic acid generally follows a well-established organometallic route. A plausible pathway involves the lithiation of a corresponding aryl halide followed by reaction with a boron electrophile.[5]

The process typically begins with a directed ortho-metalation or halogen-metal exchange on a suitably substituted benzene precursor, such as 1-chloro-2-(trifluoromethoxy)benzene. This intermediate is then reacted with an alkyl lithium reagent (e.g., n-butyllithium) at low temperatures to generate a highly reactive aryllithium species. This species is subsequently quenched with a trialkyl borate, like trimethyl borate, to form a boronate ester. The final step is an acidic hydrolysis of the boronate ester to yield the desired 4-Chloro-3-(trifluoromethoxy)phenylboronic acid.[5] Purification is typically achieved through recrystallization or column chromatography.

Caption: General workflow for the synthesis of arylboronic acids.

Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid requires a multi-technique analytical approach. The following sections detail the principles and expected outcomes for key spectroscopic methods.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. A full characterization involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments.[6]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to better solubility and the ability to observe the exchangeable -OH protons.[7]

-

Acquisition: Record spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectra to assign chemical shifts (ppm), coupling constants (Hz), and integrals.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. The substitution pattern should give rise to a doublet, a doublet of doublets, and another doublet.

-

Boronic Acid Protons (δ ~8.0-9.0 ppm, broad): The two hydroxyl protons on the boron atom will appear as a broad singlet. This signal is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the boron (C-B) will typically appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

-

Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[8]

-

-

¹⁹F NMR:

-

A single, sharp signal is expected in the range of δ -57 to -60 ppm, characteristic of a trifluoromethoxy group.[6] This is a key indicator of the presence and purity of the trifluoromethoxy moiety.

-

-

¹¹B NMR:

-

A single, broad peak is expected between δ 28-32 ppm, which is characteristic of a trigonal planar boronic acid.[6] The broadness is due to the quadrupolar nature of the boron nucleus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical information about the functional groups present in the molecule. The spectrum of a solid sample is typically recorded using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes.

Expected Vibrational Bands:

-

O-H Stretch (3500-3200 cm⁻¹, broad): A strong, broad absorption band indicates the presence of the hydroxyl groups of the boronic acid, with the broadening resulting from intermolecular hydrogen bonding.[9][10]

-

C-H Aromatic Stretch (~3100-3000 cm⁻¹): Sharp, medium-intensity bands characteristic of the aromatic ring.

-

C=C Aromatic Stretch (~1600-1450 cm⁻¹): Several sharp bands of varying intensity.

-

B-O Stretch (~1380-1320 cm⁻¹): A strong, characteristic stretching vibration for the boron-oxygen bond is a key diagnostic peak.[11][12]

-

C-F Stretch (~1250-1050 cm⁻¹): Very strong and complex absorption bands associated with the C-F bonds of the trifluoromethoxy group.

-

C-Cl Stretch (~800-600 cm⁻¹): A medium to strong band indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.[13]

Experimental Protocol:

-

Sample Preparation: For ESI, dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile. For EI, a direct insertion probe may be used.

-

Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Expected Features:

-

Molecular Ion Peak [M]⁺ or [M-H]⁻: The most critical data point is the peak corresponding to the molecular weight (240.37 Da).

-

Isotopic Pattern: The presence of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) will create a highly characteristic isotopic cluster for the molecular ion and any fragments containing these atoms.[14][15] This pattern is a definitive fingerprint for the compound's elemental composition.

Solid-State Characterization: X-ray Crystallography

For a definitive understanding of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. Studies on similar phenylboronic acids have shown they often form hydrogen-bonded dimers in the crystal lattice.[6] Obtaining suitable single crystals can be challenging but offers unparalleled structural insight.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The chloro and trifluoromethoxy groups on the ring influence the electronic nature of the boronic acid, affecting its transmetalation rate and overall reaction efficiency.[16][17]

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed. 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is classified as an irritant.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[18]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[21][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[19][23]

Conclusion

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a sophisticated chemical tool whose utility is unlocked through a thorough understanding of its structure and properties. A comprehensive characterization approach, combining NMR, FT-IR, and mass spectrometry, is essential to verify its identity and purity before use in sensitive applications like Suzuki-Miyaura cross-coupling. By adhering to the analytical principles and safety guidelines outlined in this guide, researchers can confidently and effectively leverage this versatile building block to advance their scientific objectives.

References

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available from: [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available from: [Link]

-

Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

-

Mass spectrometric analysis for organic boron compounds. ResearchGate. Available from: [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. ACS Publications. Available from: [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journals. Available from: [Link]

-

4-Chloro-3-(trifluoromethyl)benzeneboronic acid. PubChem. Available from: [Link]

-

4-Chloro-3-(trifluoromethyl)phenyl Boronic acid. Chemsrc. Available from: [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available from: [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available from: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). Available from: [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available from: [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available from: [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). Available from: [Link]

- Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Google Books.

-

Mass Spectrometry in Boron Chemistry. ACS Publications. Available from: [Link]

-

Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. National Institutes of Health (NIH). Available from: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

-

The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Available from: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 16. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. fishersci.com [fishersci.com]

- 23. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid: A Strategic Building Block for Modern Synthesis

Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the vast arsenal of synthetic building blocks, substituted phenylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid, a sophisticated reagent valued for the unique combination of its substituents. The presence of the chloro and trifluoromethoxy groups imparts specific electronic and physicochemical properties that are highly sought after for optimizing biological activity, metabolic stability, and pharmacokinetic profiles of novel compounds. This document will serve as a comprehensive resource for researchers, chemists, and drug development professionals, elucidating the core attributes, reactivity, and practical application of this valuable synthetic intermediate.

Section 1: Core Molecular Profile

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a distinct chemical entity from its close relative, 4-chloro-3-(trifluoromethyl)phenylboronic acid. The key difference is the trifluoromethoxy (-OCF3) group, which includes an oxygen atom, altering the molecular weight, formula, and electronic properties compared to the trifluoromethyl (-CF3) group.

Table 1: Chemical Identity and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid | [1][] |

| CAS Number | 902757-07-7 | [1][][3][4] |

| Molecular Formula | C₇H₅BClF₃O₃ | [] |

| Molecular Weight | 240.37 g/mol | [1][] |

| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | [1][] |

| InChI Key | ZTIWEYMDQDWLHC-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline powder (Typical) | [5] |

Note: Physical properties such as melting and boiling points are not consistently reported in publicly available literature, a common characteristic for specialized, non-commodity reagents.

Section 2: The Trifluoromethoxy Moiety: A Pillar of Modern Drug Design

The decision to employ the trifluoromethoxy (-OCF3) group is a strategic choice in medicinal chemistry, driven by its profound impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Causality Behind the Choice:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6] By replacing a metabolically labile methoxy group (-OCH3) with a trifluoromethoxy group, chemists can effectively block sites of enzymatic oxidation. This shielding effect often leads to an increased in-vivo half-life of a drug candidate, potentially reducing dosing frequency and improving patient compliance.[6]

-

Modulation of Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (fat-solubility), a critical parameter for traversing biological membranes.[6][7] This property is crucial for oral bioavailability and for drugs targeting the central nervous system, which must cross the blood-brain barrier. The trifluoromethoxy group generally provides a greater increase in lipophilicity than the trifluoromethyl group, offering a powerful tool for fine-tuning a drug's pharmacokinetic profile.[6]

-

Potent Electron-Withdrawing Nature: The high electronegativity of the -OCF3 group influences the electron distribution of the phenyl ring. This can alter the pKa of nearby functional groups and modulate the strength of interactions with biological targets, such as enzymes or receptors, thereby enhancing binding affinity and potency.[7][8]

The chlorine atom at the 4-position further complements these effects by serving as another common bioisostere and metabolic blocker, while also influencing the electronic landscape of the aromatic ring.

Section 3: Reactivity and the Suzuki-Miyaura Cross-Coupling

The primary utility of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and exceptional tolerance of diverse functional groups, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 4-chloro-3-trifluoromethoxy-phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Section 4: Experimental Protocol: A Self-Validating System

The following protocol describes a general, yet robust, methodology for a Suzuki-Miyaura coupling reaction. It is designed as a self-validating system; successful execution with common aryl bromides should yield the desired biaryl product, verifiable by standard analytical techniques (TLC, LC-MS, NMR).

Workflow Diagram: Suzuki-Miyaura Reaction Setup

Caption: Step-by-step workflow for setting up the coupling reaction.

Step-by-Step Methodology

Reagents & Equipment:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 equiv)

-

4-Chloro-3-(trifluoromethoxy)phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas (Argon or Nitrogen) source.

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Chloro-3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Inerting the System: Seal the flask, and degas the suspension by bubbling argon through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst to the flask.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl halide) is consumed (typically 4-18 hours).

-

Workup & Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is more than a mere reagent; it is a strategic tool for molecular engineering. Its carefully selected functional groups provide chemists with a direct route to introduce moieties that confer enhanced metabolic stability and optimized lipophilicity—two of the most critical parameters in modern drug design. A thorough understanding of its properties and reactivity, particularly within the robust and versatile Suzuki-Miyaura coupling framework, empowers researchers to construct complex molecular architectures with precision and efficiency, accelerating the discovery of next-generation pharmaceuticals and advanced materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [7][8]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [8]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. Tejapharm. [6]

-

[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid. Manchester Organics. [3]

-

CAS 902757-07-7 [4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid. Alfa Chemistry. [1]

-

4-Chloro-3-(trifluoromethoxy)phenylboronic Acid - CAS 902757-07-7. Scbt.com. []

-

(4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid. Sigma-Aldrich.

-

4-Chloro-3-(trifluoromethyl)phenylboronic acid. Chem-Impex. [5]

-

902757-07-7|(4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid. BLDpharm. [4]

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 902757-07-7|(4-Chloro-3-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the foundational principles governing its solubility, drawing parallels with well-studied analogs like phenylboronic acid. We delve into the critical physicochemical properties of the target molecule, the profound influence of solvent choice, and the unique chemical behavior of boronic acids, particularly the equilibrium between the acid and its cyclic anhydride, boroxine. This guide presents a detailed, field-proven experimental protocol for systematic solubility determination using a dynamic turbidimetric method, complemented by a robust UPLC-MS protocol for quantitative analysis. The objective is to empower researchers with the expertise and methodology required to generate reliable solubility data, essential for optimizing reaction conditions, purification processes, and formulation development in medicinal chemistry and materials science.

Introduction: The Significance of Solubility for a Modern Building Block

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound of significant interest in contemporary drug discovery and organic synthesis. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The substituents on the phenyl ring—a chloro group and a trifluoromethoxy group—impart unique electronic and steric properties, enhancing the lipophilicity and metabolic stability of derivative molecules, which are highly desirable traits in pharmaceutical candidates.[1]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. For process chemists and formulation scientists, solubility data dictates the choice of solvent for a reaction to ensure optimal kinetics and yield, for crystallization to achieve high purity, and for formulation to guarantee bioavailability.[2][3] However, boronic acids present unique challenges compared to other organic compounds. Their solubility is not merely a physical property but is intrinsically linked to a crucial chemical equilibrium: the dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5][6][7][8] This guide will dissect these complexities and provide a robust pathway to their experimental resolution.

Physicochemical Profile and Inferred Solubility Characteristics

To predict the solubility behavior of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid, we must first analyze its structural features.

-

Molecular Formula: C₇H₅BClF₃O₃[9]

-

Molecular Weight: 240.37 g/mol [9]

-

Core Structure: A phenylboronic acid. The boronic acid moiety, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (at the boron center).[10]

-

Substituents:

-

Chloro Group (-Cl): Moderately deactivating and ortho-, para-directing. It increases the molecule's overall polarity and molecular weight.

-

Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group. It significantly increases the non-polar character of the molecule while decreasing the electron density of the aromatic ring.

-

The interplay of these groups results in a molecule with a complex polarity profile. The polar boronic acid head contrasts with a relatively non-polar, hydrophobic aromatic tail. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

The Boroxine Equilibrium: A Critical Factor in Boronic Acid Solubility

A defining feature of boronic acids is their propensity to undergo reversible self-condensation to form boroxines, releasing three molecules of water in the process.[4][5][6][7]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium has profound implications for solubility determination:

-

Solute Heterogeneity: Commercial boronic acids often exist as a mixture of the monomeric acid and the boroxine anhydride, with the ratio depending on storage conditions and exposure to moisture.[8]

-

Solvent-Dependence: The position of the equilibrium is highly sensitive to the solvent. In anhydrous, non-polar solvents, the formation of the less polar boroxine is often favored.[6][7] Conversely, in the presence of water or highly polar protic solvents, the equilibrium can shift back towards the monomeric acid.[4][7]

-

Impact on Measurement: Since the boronic acid and its corresponding boroxine have different solubilities, the measured value can be inconsistent if this equilibrium is not controlled or accounted for.[8] The boroxine, being a larger and often less polar molecule, typically exhibits different solubility from the parent acid.

This equilibrium is the primary reason that simple "set-and-stir" solubility experiments can yield unreliable data for boronic acids.[8] A dynamic method that measures the dissolution temperature of a known composition is therefore more robust.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is unavailable, we can make expert predictions based on the principles of "like dissolves like" and by referencing data for analogous compounds like phenylboronic acid.[11][12][13][14]

| Solvent Class | Representative Solvents | Predicted Solubility of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High to Moderate | These solvents can accept hydrogen bonds from the -B(OH)₂ group and have sufficient polarity to solvate the aromatic ring. Phenylboronic acid itself shows high solubility in ketones and ethers.[11][12] |

| Ethers | Diethyl ether, Dipropyl ether, 1,4-Dioxane | Moderate | Ethers are good hydrogen bond acceptors. The lipophilic -OCF₃ group should enhance solubility in these less polar solvents compared to unsubstituted phenylboronic acid. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar. While they can solvate the substituted phenyl ring, they are poor at solvating the polar boronic acid group. Phenylboronic acid has moderate solubility in chloroform.[11][12] |

| Alcohols | Methanol, Ethanol, Isopropanol | High (with potential for reaction) | Alcohols are polar and protic, readily solvating the boronic acid moiety. Caution: Boronic acids can form boronate esters with alcohols, especially upon heating, which would alter the solute and invalidate the measurement. |

| Hydrocarbons | Toluene, Heptane, Methylcyclohexane | Very Low to Insoluble | These non-polar solvents cannot effectively solvate the polar -B(OH)₂ group. Phenylboronic acid is known to have very low solubility in hydrocarbons.[11][12] |

Experimental Protocol: Dynamic Method for Solubility Determination

This protocol describes a reliable dynamic (turbidimetric) method to determine the temperature-dependent solubility of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid.[2][11][12][13] The principle involves heating a solid-liquid mixture of known composition at a controlled rate and precisely identifying the temperature at which the last solid particle dissolves, signifying saturation.

Materials and Equipment

-

4-Chloro-3-(trifluoromethoxy)phenylboronic acid (ensure highest possible purity)

-

Selected organic solvents (anhydrous, high-purity grade)

-

Analytical balance (±0.1 mg accuracy)

-

Jacketed glass vessel with magnetic stirrer

-

Programmable circulating water/oil bath for heating/cooling

-

Calibrated digital thermometer (±0.1 °C accuracy)

-

Turbidity sensor or laser light source and detector

-

Data logging system

Step-by-Step Methodology

-

Preparation of the Sample:

-

Accurately weigh a specific mass of the boronic acid (e.g., 100.0 mg) and transfer it to the jacketed glass vessel.

-

Add a precise mass of the chosen organic solvent (e.g., 10.00 g) to the vessel. The exact masses will depend on the expected solubility range.

-

Causality Check: Working by mass rather than volume eliminates inaccuracies from thermal expansion of the solvent.

-

-

System Assembly:

-

Place the vessel in the programmable bath and insert the magnetic stir bar, thermometer, and turbidity probe. Ensure the thermometer and probe are immersed in the mixture but do not interfere with the stirrer.

-

Seal the vessel to prevent solvent evaporation, especially with volatile solvents. A septum-sealed cap is ideal.

-

-

Heating and Data Acquisition:

-

Begin stirring at a constant, moderate rate (e.g., 300 RPM) to ensure suspension uniformity without creating a vortex.

-

Set the circulator to heat the mixture at a slow, constant rate (e.g., 0.2–0.5 °C/min).

-

Causality Check: A slow heating rate is critical to maintain thermal equilibrium between the solid and liquid phases, preventing overshooting of the dissolution point.[2]

-

Continuously monitor and log the temperature and the output from the turbidity sensor (or light transmission).

-

-

Determination of Dissolution Temperature (T_clear):

-

As the temperature increases, the solid will dissolve, and the turbidity will decrease.

-

The dissolution temperature (T_clear) is the exact temperature at which the turbidity reading stabilizes at its minimum value (corresponding to a clear solution). This can be determined by finding the inflection point on the temperature vs. turbidity curve.

-

-

Data Analysis and Curve Construction:

-

The composition (mole fraction, x) and the corresponding T_clear represent one point on the solubility curve.

-

Repeat steps 1-4 with different solute/solvent mass ratios to generate a series of data points.

-

Plot the solubility (in mole fraction or g/100g solvent) as a function of temperature to construct the complete solubility curve for that solvent.

-

Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. d-nb.info [d-nb.info]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

stability and storage of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid

Introduction

4-Chloro-3-(trifluoromethoxy)phenylboronic acid is a substituted arylboronic acid of significant interest in modern organic synthesis and drug discovery. Its utility as a building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[1][2] The trifluoromethoxy (OCF₃) and chloro (Cl) substituents impart unique electronic properties and lipophilicity, making it a valuable reagent for creating novel pharmaceutical and agrochemical candidates.[3]

However, the utility of any boronic acid is intrinsically linked to its stability and purity. Arylboronic acids are a class of compounds known for their susceptibility to various degradation pathways, which can compromise reaction yields, introduce impurities, and lead to inconsistent results.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid. It offers field-proven protocols for storage and handling designed to preserve the integrity and reactivity of this critical reagent.

Physicochemical Profile

Understanding the fundamental properties of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is the first step toward ensuring its proper handling and storage. These characteristics influence its behavior in both storage and reaction environments.

| Property | Value | Source(s) |

| IUPAC Name | [4-chloro-3-(trifluoromethyl)phenyl]boronic acid | [6][7] |

| CAS Number | 176976-42-4 | [2][8] |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][6] |

| Molecular Weight | 224.37 g/mol | [2][6] |

| Appearance | White to off-white powder or crystalline solid | [8][9] |

| Predicted Boiling Point | 304.3 ± 52.0 °C (at 760 mmHg) | [7][8] |

| Predicted pKa | 7.36 ± 0.10 | [8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [8] |

Chemical Stability and Key Degradation Pathways

The stability of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid is not absolute. Like most arylboronic acids, it is vulnerable to specific degradation mechanisms that must be mitigated through careful handling and storage. The electron-withdrawing nature of the chloro and trifluoromethoxy groups increases the Lewis acidity of the boron atom, which can influence the rate and prevalence of these pathways compared to unsubstituted phenylboronic acid.[10][11]

Anhydride (Boroxine) Formation

One of the most common and often reversible transformations for boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5] This process involves the intermolecular condensation of three boronic acid molecules with the loss of three water molecules.

Commercial boronic acids often exist as an equilibrium mixture of the free acid and the boroxine.[5] While boroxine formation is not always detrimental—as it can be reversed under reaction conditions—it means the material's precise composition can vary, affecting accurate weighing and stoichiometry calculations. The equilibrium is driven by the presence of moisture; rigorously dry conditions favor the boroxine, while aqueous conditions can hydrolyze it back to the monomeric acid.

Caption: Generalized pathway for oxidative deboronation of an arylboronic acid.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. [4]This results in the formation of 1-chloro-2-(trifluoromethoxy)benzene. This pathway is particularly relevant in aqueous solutions and can be accelerated under either strongly acidic or basic conditions. [12]For solid-state storage, the primary risk comes from exposure to acidic vapors or residual moisture.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid, strict adherence to validated storage and handling protocols is essential. The following recommendations are based on the known instabilities of arylboronic acids and best practices in chemical management.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from the key environmental factors that promote degradation: oxygen, moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all degradation pathways. Avoids thermal decomposition. [13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen. [13][14] |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and minimizes the equilibrium shift towards the free boronic acid, which can be more susceptible to other degradation. The compound is hygroscopic. [15][16] |

| Light | Amber glass vial or opaque container | Protects against potential photolytic degradation pathways. [17] |

Incompatible Materials

To prevent hazardous reactions and chemical degradation, 4-Chloro-3-(trifluoromethoxy)phenylboronic acid should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: Can violently initiate oxidative deboronation. [13][15]* Strong Acids and Bases: Can catalyze protodeboronation and other decomposition reactions. [13][17]* Reactive Metals: May cause hazardous reactions, especially in the presence of moisture. [18]

Step-by-Step Handling Workflow

Proper handling during weighing and dispensing is critical to prevent atmospheric exposure. The use of a controlled environment is strongly recommended.

Caption: Recommended workflow for handling air- and moisture-sensitive boronic acids.

Expert Causality: Allowing the container to equilibrate to room temperature before opening is a critical, often overlooked step. Opening a cold vial in a room-temperature environment (even in a glove box) will cause moisture from the atmosphere to condense on the cold solid, compromising its integrity.

Experimental Protocol: Assessing Compound Stability via HPLC

This protocol provides a self-validating system for researchers to assess the stability of a specific batch of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid under stressed conditions.

Objective: To quantify the degradation of the parent compound and the formation of the primary degradation product (4-chloro-3-(trifluoromethoxy)phenol) over time.

Methodology:

-

Sample Preparation (Time Zero):

-

Accurately prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid in HPLC-grade acetonitrile (ACN) at a concentration of 1 mg/mL.

-

Prepare a corresponding standard of the expected primary degradation product, 4-chloro-3-(trifluoromethoxy)phenol, at 1 mg/mL in ACN.

-

Create a mixed standard containing both compounds.

-

Inject the mixed standard to determine the retention times (RT) of the parent compound and the degradant.

-

Inject the Time Zero sample and record the peak area of the parent compound.

-

-

Stress Conditions:

-

Place an open vial containing ~20 mg of the solid compound in a humidity chamber at 40°C and 75% relative humidity.